molecular formula C25H21ClN4O5 B2832438 2-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)-5-(4-nitrophenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione CAS No. 1005099-05-7

2-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)-5-(4-nitrophenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione

Cat. No. B2832438
CAS RN: 1005099-05-7
M. Wt: 492.92
InChI Key: SCPFZMLSOGXVIX-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)-5-(4-nitrophenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a useful research compound. Its molecular formula is C25H21ClN4O5 and its molecular weight is 492.92. The purity is usually 95%.
BenchChem offers high-quality 2-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)-5-(4-nitrophenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)-5-(4-nitrophenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticonvulsant Activities

  • Compounds similar to 2-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)-5-(4-nitrophenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione, such as isoxazole/pyrazole/pyrimidine substituted 5-nitrosation analogues, have been synthesized and evaluated for their anticonvulsant potency. These studies have shown varying degrees of anticonvulsant effectiveness, with pyrazole derivatives demonstrating higher anti-epileptic activity compared to isoxazole derivatives (Kosaraju Lahari & Raja Sundararajan, 2020).

Antimicrobial and Anti-inflammatory Agents

  • Novel derivatives of isoxazole, such as the mentioned compound, have been synthesized and evaluated for their antimicrobial and anti-inflammatory activities. Research in this area includes the preparation of compounds through multi-component cyclo-condensation reactions and their subsequent evaluation for biological activities (B. V. Kendre, M. G. Landge, & S. Bhusare, 2015).

Structural and Spectroscopic Characterization

  • Studies on compounds with structural similarities to 2-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)-5-(4-nitrophenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione include detailed spectroscopic characterization and molecular structure analysis using techniques like DFT and TD-DFT/PCM calculations. Such research provides insights into the molecular properties and potential applications of these compounds (Nuha Wazzan, Ohoud S. Al-Qurashi, & H. Faidallah, 2016).

Electronic Device Applications

  • Research into the synthesis and structural analysis of compounds structurally related to 2-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)-5-(4-nitrophenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione focuses on applications in electronic devices. Such studies investigate the stability and performance of these compounds when used in devices like field-effect transistors and inverters (Amit Kumar, A. K. Palai, T. Shin, Jaehyuk Kwon, & S. Pyo, 2018).

properties

IUPAC Name

2-(4-chlorophenyl)-3-[4-(dimethylamino)phenyl]-5-(4-nitrophenyl)-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClN4O5/c1-27(2)17-7-3-15(4-8-17)22-21-23(35-29(22)19-9-5-16(26)6-10-19)25(32)28(24(21)31)18-11-13-20(14-12-18)30(33)34/h3-14,21-23H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCPFZMLSOGXVIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)[N+](=O)[O-])ON2C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)-5-(4-nitrophenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione

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